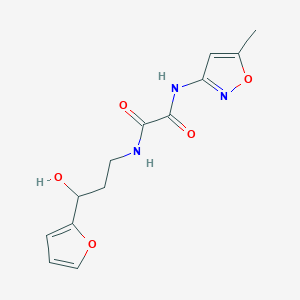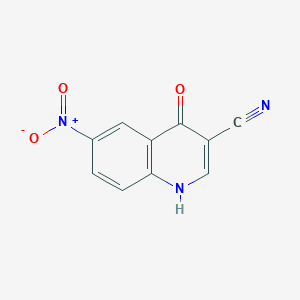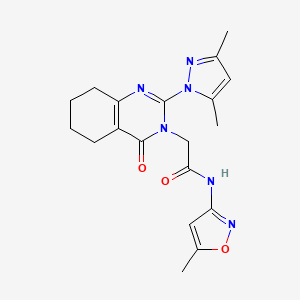![molecular formula C18H17N3O5 B2512611 3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-18-4](/img/structure/B2512611.png)
3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one” is a chemical compound with the molecular formula C18H17N3O5 . It is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a nitro group, and a dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the literature . A Biginelli reaction of 5-R-salicylic aldehydes (R = H, Me, Br) with nitroacetone and urea leads to a predominant formation of 2R*,6S*,11S* diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one . In solutions in DMF and DMSO, these diastereomers undergo the oxadiazocine ring opening .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups and rings. The presence of the methoxyphenyl group, the nitro group, and the dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring contribute to its unique chemical properties .Chemical Reactions Analysis
In solutions in DMF and DMSO, the diastereomers of this compound undergo the oxadiazocine ring opening . This reaction sets a three-component equilibrium between predominant 4-(2-hydroxy-5-R-phenyl)-6-methyl5-nitro-3,4-dihydropyrimidin-2(1H)-ones and 2R*,6S*,11S* and 2R*,6S*,11R* diastereomers of methanobenzoxadiazocine as two minor components .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques : This compound and its derivatives are synthesized through the Biginelli reaction, a multicomponent chemical reaction involving aldehydes, β-keto esters, and urea or thiourea (Sedova et al., 2014).
- Solvent-Induced Transformations : These compounds undergo interesting transformations in solvents like DMF and DMSO, leading to the formation of various diastereomers and demonstrating the compound's reactivity and potential utility in different chemical environments (Sedova et al., 2016).
Biological and Pharmaceutical Applications
- Antimicrobial Activities : Certain derivatives of this compound have been studied for their antimicrobial properties. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives have shown promising antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Bektaş et al., 2007).
- Antitumor and Antiproliferative Activities : Some oxadiazoline analogs of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer treatment (Lee et al., 2010).
Advanced Applications
- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of derivatives of this compound have been studied, which is crucial for understanding its properties and potential applications in materials science (Gumus et al., 2019).
- Novel Synthesis Approaches : Research has been conducted on eco-friendly and economically viable synthesis methods for related compounds, emphasizing the importance of sustainable practices in chemical synthesis (Patil et al., 2021).
Properties
IUPAC Name |
10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-18-10-15(14-9-12(21(23)24)5-8-16(14)26-18)19-17(22)20(18)11-3-6-13(25-2)7-4-11/h3-9,15H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWMEWPTYWTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)


![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)


